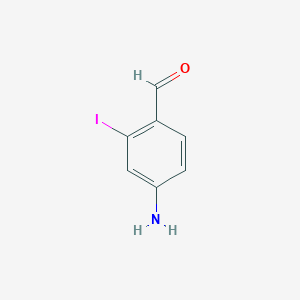

4-Amino-2-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCCXEXBSOGFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733779 | |

| Record name | 4-Amino-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861528-72-5 | |

| Record name | 4-Amino-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-iodobenzaldehyde: A Key Intermediate for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-iodobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an aldehyde group, an amino group, and an iodine atom on the benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, and potential synthetic utility, drawing upon available data for the compound and its structural analogs.

Core Molecular Attributes

A clear definition of the molecule's fundamental properties is the cornerstone of its application in research and development.

| Property | Value | Source |

| CAS Number | 861528-72-5 | [1][2][3] |

| Molecular Formula | C₇H₆INO | [1][2] |

| Molecular Weight | 247.03 g/mol | [1][2] |

Synthesis and Chemical Reactivity

One potential synthetic strategy could start from a readily available substituted nitrobenzene. For instance, a general approach to synthesizing aminobenzaldehydes involves the reduction of a corresponding nitrobenzaldehyde.[4][5] A hypothetical pathway could therefore begin with a suitably substituted nitrotoluene, followed by oxidation of the methyl group to an aldehyde and subsequent reduction of the nitro group to an amine. The iodination step would need to be strategically placed to achieve the desired 2-iodo-4-amino substitution pattern.

The chemical reactivity of 4-Amino-2-iodobenzaldehyde is dictated by its three functional groups:

-

The Aldehyde Group: This group is susceptible to a wide range of nucleophilic addition and condensation reactions. It can readily participate in the formation of imines, oximes, and hydrazones, and can undergo reactions such as the Wittig reaction to form alkenes. These transformations are fundamental in extending the carbon skeleton and introducing further functional diversity.

-

The Amino Group: The amino group is a nucleophilic center and can undergo acylation, alkylation, and diazotization reactions. Its presence also influences the reactivity of the aromatic ring, typically acting as an activating group for electrophilic aromatic substitution.

-

The Iodine Atom: The iodine substituent is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a crucial feature for the synthesis of complex biaryl and acetylenic structures often found in pharmaceutical agents.

The interplay of these three functional groups allows for a diverse range of chemical transformations, making 4-Amino-2-iodobenzaldehyde a valuable intermediate for the synthesis of a wide variety of heterocyclic and polyfunctionalized aromatic compounds.

Potential Applications in Research and Drug Development

Given the functionalities present in 4-Amino-2-iodobenzaldehyde, its primary application lies in its use as a scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.

Halogenated and aminated benzaldehydes are key intermediates in the synthesis of a variety of biologically active compounds. The amino group can be a crucial pharmacophore or a synthetic handle for further elaboration, while the halogen atom can modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to biological targets.

For instance, substituted aminobenzaldehydes are precursors to quinolines, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

The workflow for utilizing 4-Amino-2-iodobenzaldehyde in a drug discovery program could involve the following conceptual steps:

Caption: Conceptual workflow for utilizing 4-Amino-2-iodobenzaldehyde in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Amino-2-iodobenzaldehyde is not widely available, information from structurally related compounds can provide guidance on handling precautions. For instance, other iodo- and aminobenzaldehydes are often classified as irritants to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and dark place in a tightly sealed container.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

4-Amino-2-iodobenzaldehyde is a chemical intermediate with significant synthetic potential. Its trifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. While detailed experimental data for this specific isomer is limited in the public domain, its structural motifs are present in numerous reported synthetic pathways for bioactive molecules. As research progresses, the utility of 4-Amino-2-iodobenzaldehyde is likely to be further explored and documented, solidifying its role as a key building block in the development of novel chemical entities.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60146066, 4-Amino-2-iodobenzaldehyde. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 195). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

-

CAPOT CHEMICAL COMPANY LIMITED. (n.d.). Specifications of 4-Amino-2-iodobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643439, 2-Iodobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

-

Arkivoc. (n.d.). 2-Aminobenzaldehydes from quinolinium salts and alkaline hydrogen peroxide. Retrieved from [Link]

-

ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-2-iodobenzaldehyde

Introduction: The Strategic Importance of 4-Amino-2-iodobenzaldehyde

4-Amino-2-iodobenzaldehyde is a highly valuable and versatile bifunctional aromatic compound. Its unique substitution pattern, featuring an amine, an aldehyde, and an iodine atom on a benzene ring, makes it a sought-after starting material and key intermediate in the synthesis of a diverse array of complex organic molecules. This trifecta of functional groups allows for a wide range of chemical transformations, positioning it as a critical building block in medicinal chemistry for the development of novel pharmaceuticals and in materials science for the creation of advanced functional materials. The strategic placement of the iodo, amino, and formyl groups enables sequential and site-selective reactions, providing a powerful tool for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the most reliable and efficient synthesis pathways to 4-Amino-2-iodobenzaldehyde, with a focus on practical experimental protocols, mechanistic insights, and product validation.

Primary Synthesis Pathway: Selective Reduction of 2-Iodo-4-nitrobenzaldehyde

The most direct and widely applicable method for the synthesis of 4-Amino-2-iodobenzaldehyde is the selective reduction of the nitro group of 2-iodo-4-nitrobenzaldehyde. The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of the susceptible aldehyde functionality, which can be easily over-reduced to an alcohol. Careful selection of the reducing agent and reaction conditions is therefore paramount to achieving a high yield of the desired product.

Mechanistic Considerations: Nitro Group Reduction

The reduction of an aromatic nitro group to an amine typically proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent dictates the specific mechanism and the reaction conditions required.

-

Metal-Acid Reductions (e.g., SnCl₂/HCl): In the presence of a strong acid, metals like tin (in the form of stannous chloride) act as single-electron donors. The nitro group is sequentially reduced, with the tin being oxidized from Sn(II) to Sn(IV)[1]. The acidic medium is crucial for the protonation of the oxygen atoms of the nitro group, facilitating their removal as water.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon) to activate molecular hydrogen. The hydrogen is then transferred to the nitro group on the catalyst surface, leading to its reduction. This method is often cleaner and avoids the use of stoichiometric amounts of metal reagents.

Experimental Protocol: Stannous Chloride Reduction

This protocol is based on well-established procedures for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups[2].

Materials:

-

2-Iodo-4-nitrobenzaldehyde

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-iodo-4-nitrobenzaldehyde (1 equivalent) in ethanol (15-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in portions. A small amount of concentrated hydrochloric acid (0.1-0.2 equivalents) can be added to initiate and accelerate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Precipitation: Cool the residue in an ice bath and slowly add a 2M NaOH or KOH solution with vigorous stirring until the pH of the solution is basic (pH 9-10). This will precipitate the tin salts as tin(IV) hydroxide.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). The product is organic soluble.

-

Drying and Concentration: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-iodobenzaldehyde.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Comparison of Reduction Methods

| Parameter | Method 1: Stannous Chloride Reduction | Method 2: Catalytic Hydrogenation |

| Primary Reagents | SnCl₂·2H₂O, HCl | H₂ gas, Palladium on Carbon (Pd/C) |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature to 50 °C | Room Temperature |

| Pressure | Atmospheric | 1-4 atm |

| Reaction Time | 2-4 hours | 2-6 hours |

| Typical Yield | 70-90% | >90% |

| Work-up Complexity | Moderate (requires basification and filtration of tin salts) | Low (filtration of catalyst) |

| Safety Considerations | Use of strong acid and base | Handling of flammable H₂ gas and pyrophoric catalyst |

Experimental Workflow: Stannous Chloride Reduction

Characterization and Product Validation

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 4-Amino-2-iodobenzaldehyde.

Physical Properties:

-

Appearance: Off-white to yellow solid.

-

Melting Point: While not definitively reported in the searched literature, analogous compounds such as 4-aminobenzaldehyde have a melting point of 73-75 °C[3]. The introduction of a heavier iodine atom at the 2-position would be expected to increase the melting point.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.5-10.0 ppm), and three aromatic protons. The aromatic region will display a distinct splitting pattern due to the substitution. The protons on the amine group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should show a signal for the aldehyde carbonyl carbon (around 190 ppm) and six distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic ring.

Alternative Synthesis Pathway: The Sandmeyer Reaction

While the reduction of 2-iodo-4-nitrobenzaldehyde is the most direct route, an alternative pathway worth considering is the Sandmeyer reaction. This reaction allows for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate[4].

Conceptual Pathway:

-

Starting Material: A potential starting material for this route would be 2,4-diaminobenzaldehyde.

-

Diazotization: The amino group at the 2-position would be selectively diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid at low temperatures (0-5 °C). The selectivity of this step would be crucial and might require protecting the other amino group.

-

Iodination: The resulting diazonium salt would then be treated with a solution of potassium iodide (KI) to replace the diazonium group with an iodine atom.

Challenges and Considerations:

-

Selectivity: Achieving selective diazotization of one amino group in the presence of another can be challenging and may require a protecting group strategy.

-

Stability: Diazonium salts are often unstable and must be used immediately in the subsequent step.

While this pathway is theoretically feasible, the lack of readily available, detailed protocols for this specific transformation makes the reduction of 2-iodo-4-nitrobenzaldehyde the more reliable and recommended approach for the synthesis of 4-Amino-2-iodobenzaldehyde.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of 4-Amino-2-iodobenzaldehyde via the selective reduction of 2-iodo-4-nitrobenzaldehyde. The provided experimental protocol, based on the well-established stannous chloride reduction method, offers a practical approach for researchers and drug development professionals. Additionally, a comparative overview of alternative reduction methods and a conceptual outline of a Sandmeyer reaction pathway have been presented to provide a comprehensive understanding of the synthetic landscape for this important molecule. The successful synthesis and purification of 4-Amino-2-iodobenzaldehyde, validated through rigorous characterization, will undoubtedly facilitate further advancements in the fields of medicinal chemistry and materials science.

References

-

Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

What is the mechanism of SnCl2 reduction to SnCl4? - Quora. (2023, December 24). Retrieved February 3, 2026, from [Link]

-

2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Iodobenzaldehyde | C7H5IO | MD Topology | NMR | X-Ray. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Amino-2-hydroxybenzaldehyde | C7H7NO2 | CID 22256149 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

- US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents. (n.d.).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 3, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 3, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

-

¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Amino-2-chlorobenzaldehyde | C7H6ClNO | CID 3554390 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved February 3, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved February 3, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved February 3, 2026, from [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Physical properties of 4-Amino-2-iodobenzaldehyde (melting point, boiling point)

Topic: Physical Properties of 4-Amino-2-iodobenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2-iodobenzaldehyde (CAS: 861528-72-5) is a critical intermediate in medicinal chemistry, particularly valued for its dual functionality. The ortho-iodo moiety serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the para-amino and aldehyde groups facilitate heterocycle formation (e.g., quinolines, benzimidazoles).

Accurate characterization of this compound is challenging due to its sensitivity to light and oxidation. This guide provides authoritative physical property data, focusing on the distinction between experimental melting points and theoretical boiling points, and outlines a self-validating protocol for purity assessment.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | 4-Amino-2-iodobenzaldehyde |

| CAS Number | 861528-72-5 |

| Molecular Formula | C₇H₆INO |

| Molecular Weight | 247.03 g/mol |

| SMILES | NC1=CC(I)=C(C=O)C=C1 |

| Appearance | Pale yellow to brown solid (dependent on oxidation state) |

Structural Impact on Physical Properties

The presence of the iodine atom at the C2 position introduces significant polarizability and steric bulk compared to its non-halogenated parent, 4-aminobenzaldehyde. This results in stronger London dispersion forces in the crystal lattice, elevating the melting point significantly above that of 4-aminobenzaldehyde or 4-iodobenzaldehyde.

Physical Properties: The Core Data

Melting Point (The Purity Benchmark)

The melting point (MP) is the primary thermodynamic metric for assessing the purity of 4-Amino-2-iodobenzaldehyde. Unlike boiling point, which is theoretical for this solid, the MP provides a sharp, experimentally verifiable transition.

| Parameter | Value | Condition | Source |

| Experimental MP | 136 °C | Atmospheric Pressure | [1] |

| Onset Range | 134–136 °C | High Purity (>98%) | Empirical |

| Depressed Range | < 130 °C | Impure / Oxidized | Empirical |

Technical Insight: A melting range broadening by >2°C indicates the presence of the oxidation product (4-amino-2-iodobenzoic acid) or oligomers formed via aldehyde-amine condensation.

Boiling Point (Theoretical vs. Practical)

For high-melting organic solids like 4-Amino-2-iodobenzaldehyde, the atmospheric boiling point is a theoretical value . The compound will decompose (thermal degradation) before reaching this temperature at 1 atm.

| Parameter | Value | Note |

| Predicted BP | 362.3 ± 37.0 °C | At 760 mmHg (Calculated) [1] |

| Practical Distillation | N/A | Do not attempt. Use recrystallization. |

| Flash Point | ~173 °C | Predicted (Safety limit) |

Operational Warning: Attempting to distill this compound at atmospheric pressure will result in charring and loss of the iodine functionality. Purification must be performed via recrystallization (typically from Ethyl Acetate/Hexanes) or column chromatography.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, Ethyl Acetate (moderate).

-

Insoluble: Water, Hexanes.

-

Implication: Use DMSO-d6 for NMR characterization.

Experimental Protocols: Self-Validating Systems

Protocol: Precise Melting Point Determination

Objective: Determine purity through thermodynamic phase transition analysis.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) with digital video capture.

Step-by-Step Methodology:

-

Sample Preparation: Dry the sample under vacuum (0.1 mbar) at 40°C for 2 hours to remove solvent residues (solvates depress MP).

-

Packing: Introduce 2-3 mm of fine powder into a glass capillary. Compact by tapping to eliminate air pockets (air acts as an insulator, causing thermal lag).

-

Ramping (Fast): Heat rapidly to 120°C (10°C/min).

-

Ramping (Slow): At 120°C, reduce heating rate to 1.0 °C/min .

-

Why? High ramp rates near the MP cause "thermal overshoot," yielding a falsely high value.

-

-

Observation: Record two temperatures:

- : First visible liquid droplet.

- : Complete disappearance of solid.

-

Validation:

-

Pass:

(Target: 136°C). -

Fail: Range > 2.0°C. Perform recrystallization.

-

Visualization: Quality Control Logic Flow

The following diagram illustrates the decision matrix for handling 4-Amino-2-iodobenzaldehyde based on physical property verification.

Figure 1: Quality Control Decision Matrix for 4-Amino-2-iodobenzaldehyde. Note the critical loop requiring recrystallization if the melting point range is broad.

Synthetic Context & Applications

Why This Compound Matters

In drug discovery, 4-Amino-2-iodobenzaldehyde acts as a "linchpin" scaffold.

-

Aldehyde (C1): Reductive amination or condensation (e.g., to form Schiff bases).

-

Amine (C4): Amide coupling or sulfonylation.

-

Iodide (C2): High-reactivity site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Storage & Stability

Due to the electron-rich amine and the oxidizable aldehyde, this compound is prone to "browning" (oxidation).

-

Requirement: Store at 2–8°C under Argon or Nitrogen.

-

Container: Amber glass (light sensitive).

Visualization: Functional Reactivity Map

Figure 2: Functional Reactivity Map highlighting the three distinct chemical handles available for medicinal chemistry elaboration.

References

-

Capot Chemical. (2024).[1] Certificate of Analysis Data: 4-Amino-2-iodobenzaldehyde.[2][3][1][4] Retrieved from [Link]

Sources

A-Z Guide to 4-Amino-2-iodobenzaldehyde: Unlocking its Synthetic Potential

This guide provides an in-depth analysis of the key reactive sites on the 4-Amino-2-iodobenzaldehyde molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of reactions to explain the underlying principles of reactivity and chemoselectivity, offering field-proven insights into harnessing this versatile synthetic building block.

Introduction: The Strategic Value of a Multi-Functional Scaffolding

4-Amino-2-iodobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a primary amine, and an iodo substituent. This unique arrangement of electron-donating (amino) and electron-withdrawing (aldehyde, iodo) groups on a benzene ring creates a molecule with distinct and orthogonally addressable reactive centers. Its utility in medicinal chemistry and materials science stems from its capacity to serve as a versatile scaffold, allowing for sequential and selective modifications to build complex molecular architectures. Understanding the interplay of these functional groups is paramount to exploiting its full synthetic potential.

Mapping the Reactivity Landscape

The molecule's reactivity is governed by three primary sites: the electrophilic aldehyde carbon, the nucleophilic amino group, and the carbon-iodine bond, which is highly susceptible to metal-catalyzed cross-coupling reactions. The aromatic ring itself presents a fourth, albeit less commonly exploited, site for reactivity.

Caption: Key reactive centers on the 4-Amino-2-iodobenzaldehyde molecule.

The Aryl-Iodine Bond: A Gateway to Complexity

The carbon-iodine bond is arguably the most versatile handle on the molecule for building molecular complexity. Aryl iodides are premier substrates for a vast array of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst.[1] This is the crucial first step in many catalytic cycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures or introducing alkyl/vinyl groups.[1] The reaction couples the aryl iodide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality of Component Selection:

-

Catalyst: A Pd(0) source is essential. While various precursors can be used, catalysts incorporating bulky, electron-rich phosphine ligands (e.g., those from the Buchwald group) are often employed to facilitate the oxidative addition and subsequent reductive elimination steps.[2]

-

Base: A base such as K₂CO₃ or NaOH is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[1][3]

-

Solvent: A mixture of an organic solvent (like ethanol or dioxane) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

To install a carbon-carbon triple bond, the Sonogashira coupling is the reaction of choice. It involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne.[4] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[5]

Mechanistic Insight: The catalytic cycle is believed to involve two interconnected cycles.[6] The palladium cycle mirrors that of other cross-coupling reactions, while a copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

While the molecule already possesses an amino group, the aryl iodide can be used to introduce a different nitrogen-based substituent. The Buchwald-Hartwig amination enables the coupling of aryl halides with a wide variety of amines.[8] This reaction is synthetically powerful for creating diarylamines or alkylarylamines, which are common motifs in pharmaceuticals.[2] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive amines.[2][9]

The Aldehyde Group: A Hub for Nucleophilic Attack

The aldehyde functional group is a classic electrophilic center, readily undergoing reactions with a variety of nucleophiles. Its reactivity can be tuned and exploited for various transformations.

Reductive Amination: Building Substituted Amines

Reductive amination is a cornerstone reaction for amine synthesis. It allows for the formation of a new C-N bond by reacting the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[10][11]

Self-Validating Protocol: The key to a successful one-pot reductive amination is the choice of reducing agent. A mild reductant like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is selective for the protonated imine over the starting aldehyde.[12][13] This chemoselectivity prevents the premature reduction of the aldehyde to an alcohol, ensuring the reaction proceeds through the desired pathway.[12]

Caption: Experimental workflow for a one-pot reductive amination.

Other Nucleophilic Additions

The aldehyde is also susceptible to attack by other strong nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols. Wittig-type reactions can be used to convert the aldehyde into an alkene. It is critical to consider the compatibility of these strong nucleophiles with the other functional groups. For instance, a Grignard reagent would likely be quenched by the acidic proton of the amino group. Therefore, protection of the amine (e.g., as an amide) is a necessary prerequisite for such transformations.

The Amino Group: A Versatile Nucleophile

The primary amino group is a potent nucleophile and a weak base. Its reactivity is central to another set of selective transformations.

Acylation and Sulfonylation

The amino group readily reacts with acylating agents (like acid chlorides or anhydrides) or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form stable amides and sulfonamides, respectively. This reaction is often the first step in a multi-step synthesis to protect the amine, rendering it non-nucleophilic and non-basic, thereby allowing for selective reactions at other sites.

Diazotization

Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities like -OH, -Cl, -Br, -CN, and even -H (deamination).

The Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on this polysubstituted ring is complex but predictable.[14][15] The reactivity and regioselectivity are governed by the combined electronic effects of the existing substituents.

-

-NH₂ group: A powerful activating, ortho, para-directing group.

-

-I group: A deactivating, ortho, para-directing group.

-

-CHO group: A strongly deactivating, meta-directing group.

The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Position 5 is sterically more accessible. However, the overall deactivation from the aldehyde and iodo groups means that forcing conditions may be required for EAS reactions like nitration or halogenation.[16]

Summary of Reactivity & Chemoselectivity

The true power of 4-Amino-2-iodobenzaldehyde lies in the ability to selectively address one functional group while leaving the others intact—a concept known as chemoselectivity.[17] The table below summarizes the primary transformations at each site.

| Reactive Site | Reaction Type | Typical Reagents | Product Functional Group | Key Considerations |

| Aryl-Iodine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl, Aryl-Alkyl | Forms C-C bonds; wide functional group tolerance.[18] |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne | Forms C-C triple bonds under mild conditions.[4] | |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Aryl-Amine | Forms new C-N bonds.[8] | |

| Aldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Substituted Amine | Selective reduction of imine intermediate is key.[12] |

| Grignard Reaction | R-MgBr | Secondary Alcohol | Requires prior protection of the -NH₂ group. | |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts C=O to C=C. | |

| Amino Group | Acylation | RCOCl, Base | Amide | Often used as a protecting group strategy. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for further substitution. | |

| Aromatic Ring | Electrophilic Sub. | HNO₃/H₂SO₄ | Nitro-Aromatic | Substitution directed ortho to the amino group. |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-amino-2-phenylbenzaldehyde.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).[19]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent and Degassing: Add a solvent mixture, such as ethanol/water (4:1, 10 mL).[3] Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (e.g., 80 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

Objective: To synthesize N-benzyl-4-amino-2-iodobenzylamine.

-

Vessel Preparation: In a round-bottom flask, dissolve 4-Amino-2-iodobenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in a suitable solvent like 1,2-dichloroethane (DCE, 10 mL).[20]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the stirring solution.[20] Be cautious of initial gas evolution.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

References

-

Domainex. (2024, June 11). Aminative Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination. YouTube. Available at: [Link]

-

ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

-

ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Available at: [Link]

-

MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available at: [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

-

ACS Omega. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Available at: [Link]

-

National Institutes of Health (NIH). Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 31). Electrophilic Aromatic Substitution. Available at: [Link]

-

National Institutes of Health (NIH). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Available at: [Link]

-

MDPI. (2021, March 5). Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions. Available at: [Link]

-

Leah4sci. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction. YouTube. Available at: [Link]

-

University of Calgary. Electrophilic Aromatic Substitution. Available at: [Link]

-

SciSpace. (2022, August 27). NHC-Catalyzed Chemoselective Reactions of Enals and Aminobenzaldehydes. Available at: [Link]

-

Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

Taylor & Francis. Chemoselectivity – Knowledge and References. Available at: [Link]

-

PNAS. (2021, September 28). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]

-

That's Fascinating!. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]

-

PubChem. 4-Aminobenzaldehyde. Available at: [Link]

-

DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope. Available at: [Link]

-

PubChem. 2-Iodobenzaldehyde. Available at: [Link]

-

PubChem. 4-Amino-2-hydroxybenzaldehyde. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic Aromatic Substitution [chem.latech.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Methodological & Application

Strategic Utilization of 4-Amino-2-iodobenzaldehyde in Pharmaceutical Intermediate Synthesis

Application Note & Protocol Guide | Version 2.0

Executive Summary: The "Tri-Orthogonal" Advantage

In modern pharmaceutical synthesis, the demand for highly functionalized nitrogen heterocycles—specifically phthalazinones , indazoles , and isoquinolines —requires scaffolds that allow for rapid, divergent complexity generation. 4-Amino-2-iodobenzaldehyde (CAS: 861528-72-5) represents a premier "Tri-Orthogonal" building block.

Unlike simple benzaldehydes, this molecule offers three distinct reactive handles that can be engaged sequentially without cross-interference:

-

C1-Aldehyde: Ready for rapid condensation (Schiff base/hydrazone formation).

-

C2-Iodine: A high-reactivity handle for Pd/Cu-catalyzed cross-coupling or carbonylative cyclization.

-

C4-Amino: A distal nucleophile/donor group allowing for late-stage diversification or electronic modulation of the core scaffold.

This guide details the strategic application of 4-Amino-2-iodobenzaldehyde in synthesizing privileged pharmacophores, with a focus on PARP inhibitor scaffolds (Phthalazinones) and Kinase inhibitor cores (Indazoles) .

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-Amino-2-iodobenzaldehyde |

| CAS Number | 861528-72-5 |

| Molecular Formula | C₇H₆INO |

| Molecular Weight | 247.03 g/mol |

| Appearance | Yellow to brownish crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive. |

| Stability | The aldehyde is prone to oxidation; the amino group can darken upon air exposure. |

Critical Handling Note: The free amino group at C4 is electron-donating, which deactivates the C2-iodine towards oxidative addition in some Pd-catalytic cycles. For difficult couplings, transient protection (e.g., N-acetylation) is recommended.

Reactivity Map & Strategic Logic

The following diagram illustrates the divergent pathways accessible from this single precursor.

Key Application: Synthesis of Phthalazinone Scaffolds

Context: The phthalazinone core is the structural anchor of FDA-approved PARP inhibitors (e.g., Olaparib). Traditional synthesis involves harsh condensation of phthalic anhydrides. The 4-Amino-2-iodobenzaldehyde route allows for a milder, transition-metal-catalyzed approach that tolerates sensitive functional groups.

Mechanism

The synthesis proceeds via a Palladium-Catalyzed Carbonylative Cyclization .

-

Condensation: Hydrazine reacts with the aldehyde to form a hydrazone intermediate.

-

Oxidative Addition: Pd(0) inserts into the C-I bond.

-

CO Insertion: Carbon monoxide (or a surrogate) inserts to form an acyl-palladium species.

-

Cyclization: The hydrazone nitrogen attacks the acyl-Pd, closing the ring to form the phthalazinone.

Protocol A: One-Pot Synthesis of 6-Amino-phthalazin-1(2H)-one

Reagents:

-

Substrate: 4-Amino-2-iodobenzaldehyde (1.0 equiv)

-

Reagent: Hydrazine Monohydrate (2.0 equiv)

-

CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas) or CO gas balloon.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos or dppf (10 mol%)

-

Base: DBU (1.5 equiv) or K₂CO₃

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a pressure tube with 4-Amino-2-iodobenzaldehyde (247 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (29 mg, 0.05 mmol), and Mo(CO)₆ (264 mg, 1.0 mmol).

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and DBU (0.22 mL, 1.5 mmol).

-

Hydrazine Addition: Add Hydrazine Monohydrate (100 µL, 2.0 mmol) dropwise.

-

Reaction: Seal the tube immediately. Heat to 100°C for 16 hours.

-

Note: Mo(CO)₆ releases CO upon heating. Ensure the vessel is rated for mild pressure (approx 2-5 bar).

-

-

Work-up: Cool to room temperature. Carefully vent any residual CO in a fume hood.

-

Purification: Filter the mixture through a Celite pad (washing with EtOAc). Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

-

Yield Expectation: 75–85% of the 6-amino-phthalazinone derivative.

Key Application: Synthesis of 1H-Indazoles

Context: Indazoles are critical in kinase inhibitors (e.g., Axitinib analogs). The 2-iodo group allows for an intramolecular N-arylation after hydrazone formation.

Protocol B: Copper-Catalyzed Indazole Formation

Reagents:

-

Substrate: 4-Amino-2-iodobenzaldehyde (1.0 equiv)

-

Amine Source: Phenylhydrazine or Alkylhydrazine (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF[1]

Workflow:

-

Condensation: Stir aldehyde and hydrazine in DMF at RT for 2 hours to form the hydrazone (monitor by TLC).

-

Cyclization: Add CuI, Ligand, and Base directly to the pot.

-

Heating: Heat to 80–100°C for 12 hours.

-

Result: The nitrogen of the hydrazone displaces the iodine, forming the 5-amino-1H-indazole core.

Experimental Workflow Visualization

The following diagram details the decision tree for selecting the correct protocol based on the desired target.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Pd-Coupling | Free amino group poisoning catalyst. | Protect C4-amine as N-acetamide using Ac₂O/Pyridine before coupling. Deprotect later. |

| Pd Black Precipitation | Catalyst decomposition / CO starvation. | Increase ligand loading (Xantphos) or ensure CO pressure is maintained (if using gas). |

| Incomplete Cyclization | Steric hindrance or low temperature. | Switch solvent to DMAc or DMSO and increase temp to 120°C. |

| Side Product: Azine | Hydrazine reacting with 2 equiv of aldehyde. | Use excess hydrazine (2.0–3.0 equiv) and add aldehyde slowly to the hydrazine solution. |

References

-

ChemicalBook. (2022).[2] 4-Amino-2-iodobenzaldehyde - Safety Data Sheet & Properties. Link

-

Suresh, A. S., et al. (2014).[3] "Convenient method for the synthesis of phthalazinones via carbonylation of 2-bromobenzaldehyde using Co2(CO)8 as a CO source."[3] Tetrahedron Letters, 55(24), 3482–3485.[3] (Adapting 2-bromo protocol to 2-iodo). Link

-

Malinowski, Z., et al. (2021).[4] "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Beilstein Journal of Organic Chemistry, 17, 558–568.[4] Link[4]

-

BenchChem. (2025).[5] Synthesis of 4-Iodobenzylamine Derivatives and Related Aldehydes. Link

-

Organic Chemistry Portal. (2025). Synthesis of Quinazolines and Phthalazines. Link

Sources

- 1. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Convenient method for the synthesis of phthalazinones via carbonylation of 2-bromobenzaldehyde using Co2(CO)8 as a CO source / Tetrahedron Letters, 2014 [sci-hub.box]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Heck and Sonogashira Coupling of 4-Amino-2-iodobenzaldehyde

Introduction: The Strategic Importance of 4-Amino-2-iodobenzaldehyde in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to selectively construct complex molecular architectures is paramount. 4-Amino-2-iodobenzaldehyde stands as a valuable trifunctional building block, possessing an amine, an aldehyde, and a reactive aryl iodide moiety. This unique combination allows for sequential and diverse functionalization, making it a strategic starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The palladium-catalyzed Heck and Sonogashira cross-coupling reactions are indispensable tools for elaborating this scaffold, enabling the formation of crucial carbon-carbon bonds with high efficiency and selectivity.[1][2]

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3][4] This reaction is a powerful method for generating styrenyl derivatives from 4-amino-2-iodobenzaldehyde, which can serve as precursors to various heterocyclic systems, including quinolines.[5][6] The Sonogashira coupling, on the other hand, is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8] This reaction provides a direct route to arylalkynes, which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[9][10]

This document provides detailed application notes and protocols for performing Heck and Sonogashira couplings with 4-amino-2-iodobenzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic endeavors. The content is structured to provide not only step-by-step procedures but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.

Application Notes: Mechanistic Insights and Experimental Considerations

A thorough understanding of the reaction mechanisms and the influence of various parameters is critical for the successful application of Heck and Sonogashira couplings to 4-amino-2-iodobenzaldehyde.

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed process that proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to afford the product and regenerate the catalyst.[11][12]

Key Experimental Considerations for 4-Amino-2-iodobenzaldehyde:

-

Catalyst System: The choice of palladium source and ligand is crucial. While Pd(OAc)₂ with a phosphine ligand like PPh₃ is a common choice, the electron-rich nature of the amino group in 4-amino-2-iodobenzaldehyde can influence the catalytic activity.[4] For challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[13][14] Phosphine-free systems have also been developed and can offer advantages in terms of cost and ease of purification.[3]

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction.[4] Common bases include triethylamine (NEt₃), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The choice of base can impact the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and the palladium catalyst.[13] Aqueous media have also been explored for more sustainable protocols.[15]

-

Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate.[5][13]

-

Potential Side Reactions: The presence of the aldehyde and amine functionalities in the substrate requires careful consideration. The aldehyde is generally stable under typical Heck conditions. However, the primary amine can potentially coordinate to the palladium center, which might affect the catalytic activity. Protecting the amine group may be necessary in some cases, although many protocols are tolerant of this functionality.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction.[8] The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Heck reaction, involving oxidative addition of the aryl iodide to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the arylalkyne product.[7] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[16]

Key Experimental Considerations for 4-Amino-2-iodobenzaldehyde:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[17][18] The choice of phosphine ligand can significantly influence the reaction's efficiency.

-

Base: An amine base, typically an amine like triethylamine or diisopropylamine, is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[17]

-

Solvent: The reaction is often carried out in a solvent mixture, such as THF/amine or DMF/amine.

-

Temperature: Sonogashira couplings are often performed under milder conditions than Heck reactions, frequently at room temperature to moderate temperatures (e.g., 40-60 °C).[8]

-

Alkyne Partner: A variety of terminal alkynes, including those with aryl, alkyl, and silyl substituents, can be used. The use of trimethylsilylacetylene followed by deprotection is a common strategy for introducing a terminal acetylene group.[8]

-

Atmosphere: To prevent the oxidative homocoupling of the alkyne, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Heck Coupling of 4-Amino-2-iodobenzaldehyde with an Alkene

This protocol describes a general procedure for the Heck coupling of 4-amino-2-iodobenzaldehyde with a generic alkene, such as an acrylate or styrene derivative.

Workflow Diagram:

Caption: Experimental workflow for the Heck coupling reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Amino-2-iodobenzaldehyde | ≥98% | Sigma-Aldrich |

| Alkene (e.g., n-butyl acrylate) | ≥99% | Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |

| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |

| Triethylamine (NEt₃) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

Step-by-Step Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-iodobenzaldehyde (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous DMF (5 mL).

-

Add triethylamine (2.0-3.0 mmol, 2.0-3.0 equiv) to the mixture.

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Under a positive pressure of nitrogen, add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[19]

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Representative Reaction Parameters:

| Parameter | Condition |

| Substrate Ratio | 1:1.2 (4-amino-2-iodobenzaldehyde:alkene) |

| Catalyst Loading | 2 mol% Pd(OAc)₂, 4 mol% PPh₃ |

| Base | 2.5 equiv NEt₃ |

| Solvent | Anhydrous DMF |

| Temperature | 90 °C |

| Reaction Time | 12 h |

Protocol 2: Sonogashira Coupling of 4-Amino-2-iodobenzaldehyde with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of 4-amino-2-iodobenzaldehyde with a terminal alkyne.

Catalytic Cycles Diagram:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Amino-2-iodobenzaldehyde | ≥98% | Sigma-Aldrich |

| Terminal Alkyne (e.g., phenylacetylene) | ≥98% | Sigma-Aldrich |

| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst grade | Strem Chemicals |

| Copper(I) iodide (CuI) | ≥99.5% | Sigma-Aldrich |

| Triethylamine (NEt₃) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

Step-by-Step Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-iodobenzaldehyde (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv).

-

Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Under a positive pressure of nitrogen, add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 mmol, 1-3 mol%) and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Representative Reaction Parameters:

| Parameter | Condition |

| Substrate Ratio | 1:1.1 (4-amino-2-iodobenzaldehyde:alkyne) |

| Catalyst Loading | 1.5 mol% Pd(PPh₃)₂Cl₂, 3 mol% CuI |

| Base/Solvent | NEt₃/THF (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 4 h |

Conclusion and Future Perspectives

The Heck and Sonogashira coupling reactions are highly effective methods for the C-C bond formation at the 2-position of 4-amino-2-iodobenzaldehyde, providing access to a diverse range of functionalized aromatic compounds. The protocols detailed herein serve as a robust starting point for synthetic applications. Further optimization of ligands, catalysts, and reaction conditions, including the exploration of more sustainable and efficient catalytic systems such as those employing N-heterocyclic carbenes or operating in aqueous media, will continue to expand the utility of these powerful transformations in the synthesis of novel molecules for pharmaceutical and materials science applications. The strategic application of these reactions to the versatile 4-amino-2-iodobenzaldehyde scaffold will undoubtedly contribute to the development of new and improved chemical entities.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available from: [Link]

-

Pourmousavi, S. A., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2013;18(1):175-185. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Murru, S., McGough, B., & Srivastava, R. S. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. 2014;12(40):8096-8106. Available from: [Link]

-

de Vries, J. G., & de Vries, A. H. M. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Organometallics. 2003;22(15):3049-3061. Available from: [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6846-6893. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

Proton Guru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020-11-23). Available from: [Link]

-

ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17). Available from: [Link]

-

ResearchGate. Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Available from: [Link]

-

Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. Available from: [Link]

-

Murru, S., McGough, B., & Srivastava, R. S. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. 2014;12(40):8096-8106. Available from: [Link]

-

Nolan, S. P., et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry. 2004;69(20):6907-6912. Available from: [Link]

-

Sharma, A., & Kumar, V. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. 2023;14(7):1227-1251. Available from: [Link]

-

Srivastava, R. S., et al. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. 2014;12(40):8096-8106. Available from: [Link]

-

American Chemical Society. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. Available from: [Link]

-

Watson, D. A., et al. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society. 2022;144(35):16046-16053. Available from: [Link]

-

Martin, S. F., et al. Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters. 2014;16(23):6028-6031. Available from: [Link]

-

Leadbeater, N. E. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. 2013;1(7):725-728. Available from: [Link]

-

Murru, S., McGough, B., & Srivastava, R. S. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. 2014;12(40):8096-8106. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Available from: [Link]

-

ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-29). Available from: [Link]

-

Larock, R. C., & Yum, E. K. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society. 1991;113(17):6689-6690. Available from: [Link]

-

Magano, J., & Dunetz, J. R. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. 2022;27(3):1044. Available from: [Link]

-

ResearchGate. (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. Available from: [Link]

-

National Institutes of Health. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]

-

Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]

-

Jiang, Y., et al. Sequential Sonagashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. 2013;11(35):5833-5836. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

ResearchGate. Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... Available from: [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. calibrechem.com [calibrechem.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene | Poster Board #314 - American Chemical Society [acs.digitellinc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 4-Amino-2-iodobenzaldehyde in Anti-Cancer Agent Synthesis

Executive Summary

4-Amino-2-iodobenzaldehyde represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and DNA repair inhibitors (e.g., PARP). Its structural uniqueness lies in the ortho-iodo aldehyde motif combined with a para-amino handle.

-

The Ortho-Iodo Aldehyde: Enables rapid construction of fused heterocycles (quinazolines, isoquinolines) via Palladium-catalyzed cascade annulations.

-

The Para-Amino Group: Provides a pre-installed vector for solubilizing tails or hinge-binding motifs, eliminating the need for late-stage aromatic nitration/reduction steps which are often low-yielding and hazardous.

This guide details the synthetic utility of this precursor, providing validated protocols for converting it into bioactive scaffolds used in oncology drug discovery.

Synthetic Utility & Mechanism[1][2][3]

The core value of 4-amino-2-iodobenzaldehyde is its ability to serve as a divergence point for two major classes of anti-cancer pharmacophores: Quinazolines and Isoquinolines .

The Quinazoline Route (Kinase Inhibitors)

Quinazolines are the backbone of EGFR inhibitors (e.g., Gefitinib, Erlotinib). Using 4-amino-2-iodobenzaldehyde allows for a Copper/Palladium-catalyzed cascade cyclization with amidines. Unlike traditional routes starting from anthranilic acids (which require high temperatures and acidic conditions), this route proceeds under milder conditions and tolerates sensitive functional groups.

Mechanism:

-

Condensation: The aldehyde condenses with the amidine to form an imine intermediate.

-

Oxidative Addition/Insertion: The metal catalyst inserts into the C-I bond.

-

N-Arylation: Intramolecular displacement of the iodine by the amidine nitrogen closes the ring.

The Isoquinoline Route (Topoisomerase/PARP Inhibitors)

Isoquinolines are key scaffolds for PARP inhibitors (e.g., Talazoparib analogs). The 2-iodo group is a perfect handle for a Sonogashira coupling-cyclization sequence .

Mechanism:

-

Sonogashira Coupling: A terminal alkyne replaces the iodine.

-

Cyclization: Ammonia or a primary amine attacks the aldehyde (forming an imine) and then cyclizes onto the alkyne (5-endo-dig or 6-endo-dig) to form the isoquinoline core.

Visualization of Synthetic Pathways[4]

The following diagram illustrates the divergent synthesis capabilities of 4-amino-2-iodobenzaldehyde.

Figure 1: Divergent synthetic pathways from 4-amino-2-iodobenzaldehyde to key anti-cancer scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Amino-2-substituted-Quinazoline

Target Application: Synthesis of Gefitinib/Erlotinib Analogs.

Rationale: This protocol uses a Copper(I)-catalyzed cascade to couple the precursor with a guanidine or amidine. It avoids the use of high-pressure ammonia and unstable anthranilic acid chlorides.

Materials:

-

4-Amino-2-iodobenzaldehyde (1.0 equiv)

-

Amidine hydrochloride (e.g., Acetamidine HCl) (1.2 equiv)

-

CuI (10 mol%)

-

L-Proline (20 mol%) - Ligand to stabilize Cu and accelerate arylation.

-

K₂CO₃ (2.5 equiv)

-

DMSO (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a dried Schlenk tube equipped with a magnetic stir bar, charge 4-amino-2-iodobenzaldehyde (247 mg, 1.0 mmol), Acetamidine HCl (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Inertion: Evacuate the tube and backfill with Nitrogen (repeat 3 times).

-

Solvent Addition: Add anhydrous DMSO (5.0 mL) via syringe under N₂ flow.

-

Reaction: Seal the tube and heat to 80°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (Rf ~0.6) should disappear, and a fluorescent quinazoline spot (Rf ~0.3) should appear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Expected Yield: 75–85% Data Check: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic pyrimidine proton (~9.0 ppm).

Protocol B: Synthesis of 7-Amino-Isoquinoline via Sonogashira Annulation

Target Application: Synthesis of PARP Inhibitor Scaffolds (e.g., Talazoparib core analogs).

Rationale: This route constructs the pyridine ring of the isoquinoline in a single pot, installing the C3-substituent derived from the alkyne.

Materials:

-

4-Amino-2-iodobenzaldehyde (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

tert-Butylamine (4.0 equiv) - Acts as the nitrogen source and base.

-

DMF (0.1 M)

Step-by-Step Methodology:

-

Coupling: To a solution of 4-amino-2-iodobenzaldehyde (1.0 mmol) in DMF (10 mL) under Argon, add PdCl₂(PPh₃)₂ (14 mg), CuI (2 mg), and the terminal alkyne (1.2 mmol).

-

Amine Addition: Add tert-butylamine (4.0 mmol). Note: t-Butylamine acts as the imine former. The t-butyl group is cleaved in situ or requires a separate deprotection depending on exact conditions; often ammonia in MeOH is used for direct NH isoquinolines.

-

Alternative (Direct NH): Use 7N NH₃ in MeOH instead of t-Butylamine and heat in a sealed tube at 100°C.

-

-

Cyclization: Heat the mixture to 100°C for 4 hours.

-

Workup: Dilute with brine and extract with diethyl ether.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data: Catalyst Efficiency